4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Catalog No.
S3462246
CAS No.
954221-84-2
M.F
C11H6ClF3N2O
M. Wt
274.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

CAS Number

954221-84-2

Product Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Molecular Formula

C11H6ClF3N2O

Molecular Weight

274.62 g/mol

InChI

InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)18-11(13,14)15/h1-6H

InChI Key

MCHUERUQEQRXLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and a trifluoromethoxy group. The molecular formula of this compound is C12H8ClF3N2O, and it has a molecular weight of approximately 292.65 g/mol. The structure consists of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and it is further substituted at the 4 and 6 positions. The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, making it an interesting compound for various applications in medicinal chemistry.

Typical for pyrimidine derivatives. These reactions include:

  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic aromatic substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction reactions: The compound may be reduced under certain conditions to yield corresponding amines or other derivatives.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize new compounds with desired functionalities.

Research indicates that 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Studies have shown that this compound has potential as:

  • Anticancer agent: It has been evaluated for its ability to inhibit the growth of various cancer cell lines.
  • Antiviral activity: Preliminary studies suggest that it may possess antiviral properties, potentially targeting specific viral replication mechanisms.
  • Anti-inflammatory effects: The compound has also been investigated for its ability to modulate inflammatory pathways.

The precise mechanisms underlying these biological activities are still under investigation, but they highlight the compound's potential in drug development.

The synthesis of 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors such as substituted phenylureas or thioureas, cyclization can be induced under acidic or basic conditions to form the pyrimidine ring.
  • Halogenation: Chlorination can be performed on the pyrimidine core using chlorine gas or chlorinating agents to introduce the chlorine substituent at position 4.
  • Trifluoromethylation: The introduction of the trifluoromethoxy group can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide in the presence of bases.

These methods allow for the efficient synthesis of the compound while providing opportunities for further modifications.

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine has several potential applications:

  • Pharmaceutical development: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious diseases.
  • Research tool: It can serve as a chemical probe in biological studies to elucidate mechanisms of action related to its target enzymes or receptors.
  • Material science: Due to its unique electronic properties, it may find applications in developing advanced materials such as organic semiconductors.

The versatility of this compound makes it valuable across multiple fields.

Interaction studies involving 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine have focused on its binding affinity to various biological targets:

  • Enzyme inhibition assays: These studies have determined the inhibitory potential against specific kinases or other enzymes relevant in disease pathways.
  • Receptor binding studies: Evaluating its affinity for receptors involved in cell signaling has provided insights into its mechanism of action.
  • Cellular assays: Investigations into its effects on cell viability and proliferation have helped establish its therapeutic potential.

These studies contribute significantly to understanding how this compound interacts with biological systems.

Several compounds share structural similarities with 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-amino-4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidineContains amino group at position 2Enhanced solubility due to amino group
5-fluoro-2-methylpyrimidin-4(3H)-oneFluorinated pyrimidine derivativeExhibits different biological activity
4-chloro-2-methylpyrimidin-5(4H)-oneMethyl substitution at position 2Different pharmacokinetic properties

The uniqueness of 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine lies in its specific trifluoromethoxy substitution, which enhances lipophilicity and potentially alters its interaction with biological targets compared to other similar compounds. This distinctive feature may contribute to its unique pharmacological profile and therapeutic applications.

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Dates

Last modified: 08-19-2023

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